2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid is a sulfonamide derivative of alanine, featuring a 2-chlorophenylsulfonyl group attached to the amino moiety. This compound belongs to a class of molecules where structural modifications—such as substituent position, electronic effects, and functional group variations—significantly influence physicochemical properties and biological activity. Its synthesis typically involves reacting alanine with a sulfonyl chloride derivative under basic conditions, followed by purification .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAFJQIONZMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377534 | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-73-9 | |
| Record name | N-[(2-Chlorophenyl)sulfonyl]alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine, solvents like dichloromethane, and other nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
Antimicrobial Applications
The compound has shown potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial folic acid synthesis. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive bacteria and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid against several bacterial strains. The results indicated:
- Moderate activity against Staphylococcus aureus and Bacillus subtilis .
- Significant antibacterial effects were observed with minimal inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL against tested pathogens .
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 50-100 | Moderate |
| Derivative A | 25 | Strong |
| Derivative B | 100 | Moderate |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The sulfonamide structure may play a role in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings
Studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating that this compound may have therapeutic implications in inflammatory diseases.
Cancer Research
The compound's ability to interact with biological macromolecules has led to investigations into its potential role in cancer therapy. Its structural characteristics allow it to modulate signaling pathways related to cell proliferation and apoptosis.
Proteomics and Biochemical Research
Due to its unique chemical properties, this compound is utilized in proteomics research. It serves as a tool for studying protein interactions and post-translational modifications.
Application in Protein Studies
The compound can be incorporated into proteins as a noncanonical amino acid (ncAA), allowing researchers to explore protein functions and interactions more deeply. This is particularly useful in understanding membrane proteins and their roles in cellular processes .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the introduction of various substituents, enhancing its biological activity or altering pharmacokinetic properties.
Synthetic Pathway Overview
The typical synthesis includes:
- Formation of the sulfonamide linkage.
- Introduction of the chlorophenyl group.
- Finalization through propanoic acid attachment.
This multi-step process enables the development of numerous derivatives, each with distinct biological profiles.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid involves its interaction with protein molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the formation of stable complexes. These interactions can affect the protein’s structure and function, making the compound useful for studying protein dynamics and interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type Variations
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic Acid (Compound 1)
- Structure : 4-Methylphenyl substituent instead of 2-chlorophenyl.
- Key Data :
- Melting Point: 117–119°C .
- IR Bands: SO₂ symmetric/asymmetric stretches at 1367 cm⁻¹ and 1170 cm⁻¹ .
- Comparison : The electron-donating methyl group at the para position reduces acidity compared to the electron-withdrawing 2-chloro substituent. This results in higher solubility in polar solvents but lower thermal stability (lower mp than chloro analogs).
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid
- Structure : 4-Chlorophenyl isomer (CAS 90410-27-8).
- Key Data : Molecular weight 263.70 g/mol .
- Steric hindrance is lower in the para isomer, favoring crystalline packing .
2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid
Functional Group Modifications
Acylated Derivatives (Compounds 2–6)
- Example: 2-{Acetyl[(4-methylphenyl)sulfonyl]amino}propanoic acid (Compound 2).
- Key Findings: Acylation reduces hydrogen-bonding capacity, lowering melting points compared to non-acylated analogs. Compound 6 (amide derivative) showed potent antibacterial activity against Pseudomonas aeruginosa, suggesting that chloro-substituted analogs may exhibit enhanced antimicrobial effects with proper functionalization .
Benzoyl vs. Sulfonyl Derivatives
- Example: 2-[(3-Chlorobenzoyl)amino]propanoic acid .
- Comparison : The benzoyl group lacks the sulfonyl’s strong electron-withdrawing effect, resulting in weaker acidity (higher pKa) and reduced solubility in aqueous buffers.
Antibacterial and Antifungal Activity
- Key Data: Compound 6 (amide derivative) inhibited P. aeruginosa effectively, while Compounds 4–5 showed antifungal activity against Aspergillus niger . Inference: The 2-chloro substituent’s steric and electronic profile may enhance binding to microbial enzymes compared to methyl or methoxy groups.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Inferred from similar sulfonamides .
Biological Activity
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, an organic compound with the molecular formula C9H10ClNO4S, is characterized by a sulfonamide functional group linked to a propanoic acid backbone. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Weight : 263.7 g/mol
- Structure : Contains a sulfonamide group, which is known for its biological significance.
Antibacterial Properties
The sulfonamide structure of this compound is associated with antibacterial activity. Sulfonamides inhibit bacterial growth by blocking folic acid synthesis, which is crucial for bacterial survival. This mechanism positions the compound as a potential candidate in the development of new antibacterial agents.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation.
Potential Role in Cancer Research
Studies have suggested that this compound may influence pathways related to cancer progression. Its ability to interact with biological macromolecules could provide insights into its mechanism of action in cancer biology.
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents, potentially enhancing its biological activity or altering pharmacokinetic properties. The following table summarizes some structural analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid | C9H10ClNO4S | Similar sulfonamide structure with different substitution patterns. |
| 3-benzamido-2-(2-chlorophenylsulfonamido)propanoic acid | C16H15ClN2O5S | Contains a benzamide group, enhancing therapeutic applications. |
| 2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid | C9H10FNO4S | Fluorinated variant that may exhibit different biological activities. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of related compounds demonstrated that sulfonamide derivatives effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μM depending on the bacterial strain tested .
- Mechanism of Action : Investigations into the interaction of this compound with biological macromolecules have provided insights into its potential mechanisms. For instance, its ability to bind to specific receptors or enzymes may elucidate pathways through which it exerts its antibacterial and anti-inflammatory effects .
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit low neurotoxicity against various cell lines, indicating their biocompatibility and potential for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A key synthesis route involves oxidizing thioether intermediates (e.g., 2-[(2,4-dichlorophenyl)thio]propanamide) using m-chloroperoxybenzoic acid (m-CPBA) in chloroform, followed by precipitation and purification . Optimization strategies include controlling reaction temperature (e.g., 0–25°C), stoichiometric ratios of m-CPBA, and solvent selection to minimize side reactions. Post-synthesis characterization via melting point analysis, TLC (Rf values), and ¹H-NMR ensures purity .
Q. What safety protocols are critical when handling sulfonamide derivatives like this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for hazardous chemical handling, including personal protective equipment (PPE), fume hood usage, and air sampling during synthesis . Medical surveillance is recommended for suspected overexposure, with emphasis on documenting symptoms and occupational history rather than relying on specific biomarker tests .
Q. Which analytical techniques are suitable for initial structural confirmation of this compound?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm sulfonyl and carboxylic acid functional groups. High-resolution mass spectrometry (HRMS) and ¹H/¹³C-NMR provide molecular weight and structural elucidation. Comparative analysis with reference standards (e.g., impurity markers in pharmaceutical guidelines) ensures accuracy .
Advanced Research Questions
Q. How can researchers address conflicting data in the biological activity of sulfonamide-based propanoic acid derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, comparing the anti-inflammatory activity of this compound with analogs like 3-{4-[2-{...}indol-3-yl}ethyl]sulfonyl}phenyl}propanoic acid (from patent data) clarifies the role of substituents . Dose-response assays and computational docking (e.g., AutoDock) identify critical interactions with target enzymes .
Q. What strategies improve enantiomeric purity during synthesis, and how is it validated?
- Methodological Answer : Chiral resolution techniques, such as using (+)-3-chloro-2-methyl-2-hydroxy propionic acid as a precursor, can enhance stereochemical control . Validate enantiopurity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy. Thermodynamic data (e.g., ion clustering energetics) from mass spectrometry further corroborate chiral stability .
Q. How can impurity profiling align with pharmaceutical regulatory standards during large-scale synthesis?
- Methodological Answer : Implement orthogonal analytical methods (HPLC, LC-MS) to detect and quantify impurities. Reference standards like (2RS)-2-(4-Ethylphenyl)-propanoic acid (EP Impurity N) are critical for calibration . Forced degradation studies (acid/base hydrolysis, thermal stress) identify degradation products, ensuring compliance with ICH Q3A/B guidelines .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ). Molecular dynamics simulations (e.g., GROMACS) model interactions with active sites, such as sulfonamide binding to cyclooxygenase (COX) or tyrosine kinase domains. Comparative studies with fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) reveal electronic effects on binding affinity .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry, leveraging real-time monitoring (PAT tools) .
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting bioactivity data, incorporating molecular descriptors (e.g., logP, polar surface area) from PubChem .
- Safety Compliance : Regularly update risk assessments using ECHA guidelines and SDS documentation, emphasizing waste disposal protocols for chlorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
